molecular formula C25H32O4Si B12844585 tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane

tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane

Cat. No.: B12844585
M. Wt: 424.6 g/mol
InChI Key: DILLXPKGHGGSCI-DNVJHFABSA-N
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Description

tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane is a silane-protected carbohydrate derivative widely employed in organic synthesis and medicinal chemistry. This compound features a bicyclic pyran core fused with a dioxolane ring, stabilized by a tert-butyldiphenylsilyl (TBDPS) protecting group. The stereochemistry (3aR,4R,7aR) ensures precise spatial arrangement, critical for its reactivity in glycosylation and nucleophilic substitution reactions. The TBDPS group provides steric bulk and hydrolytic stability, making the compound suitable for multi-step synthetic pathways requiring orthogonal protection strategies .

Properties

Molecular Formula

C25H32O4Si

Molecular Weight

424.6 g/mol

IUPAC Name

[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-diphenylsilane

InChI

InChI=1S/C25H32O4Si/c1-24(2,3)30(19-12-8-6-9-13-19,20-14-10-7-11-15-20)27-18-22-23-21(16-17-26-22)28-25(4,5)29-23/h6-17,21-23H,18H2,1-5H3/t21-,22-,23-/m1/s1

InChI Key

DILLXPKGHGGSCI-DNVJHFABSA-N

Isomeric SMILES

CC1(O[C@@H]2C=CO[C@@H]([C@@H]2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C

Canonical SMILES

CC1(OC2C=COC(C2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane typically involves the reaction of a dioxolane derivative with a diphenylsilane reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the dioxolane ring or the diphenylsilane group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce simpler hydrocarbons or alcohols.

Scientific Research Applications

tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities or other biological processes.

    Medicinal Chemistry: Researchers are exploring its potential as a building block for drug development.

Mechanism of Action

The mechanism of action of tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The dioxolane ring and diphenylsilane group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

tert-Butyl(((2R,3R)-2-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydrofuran-3-yl)oxy)dimethylsilane (147)

Key Differences :

  • Core Structure : Replaces the pyran-dioxolane system with a dihydrofuran ring.
  • Silane Group : Dimethylsilane (less steric hindrance) vs. diphenylsilane.
  • Stereochemical Complexity : Reduced due to the absence of the fused pyran-dioxolane system.
    Applications : Used in stereoselective homologation reactions but exhibits lower thermal stability compared to the target compound .

(((3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)triisopropylsilane

Key Differences :

  • Silane Group : Triisopropylsilane (higher steric bulk) vs. diphenylsilane.
  • Reactivity : Triisopropylsilane derivatives are more resistant to acidic cleavage but less reactive in SN2 pathways.
    Synthetic Utility : Preferred in base-sensitive reactions but requires harsher deprotection conditions .

tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane

Key Differences :

  • Core Structure : Simplified 3,6-dihydro-2H-pyran lacking the dioxolane ring.
  • Silane Group : Dimethylsilane with tert-butyl substitution.
  • Solubility: Improved solubility in non-polar solvents due to reduced polarity.

Functional and Reactivity Comparison

Table 1: Comparative Properties of Silane-Protected Pyran Derivatives

Property Target Compound Compound 147 Triisopropylsilane Analog tert-Butyl-Dimethylsilane
Molecular Weight ~470 g/mol (estimated) 368.5 g/mol 442.7 g/mol 242.4 g/mol
Silane Group Diphenylsilane Dimethylsilane Triisopropylsilane Dimethylsilane
TLC Rf N/A 0.32 (5:1 hexane:EtOAc) N/A N/A
Acid Stability High (TBDPS) Moderate Very High Low
NMR δ (1H) Aromatic H: ~7.5 ppm (diphenyl) Aromatic H: ~7.3 ppm Aliphatic H: 1.0–1.2 ppm (triisopropyl) Aliphatic H: 0.1–0.3 ppm (Si–CH3)

Research Findings

  • Steric Effects : The diphenylsilane group in the target compound provides superior steric shielding compared to dimethylsilane analogs, reducing side reactions in glycosylation .
  • Thermal Stability : The fused pyran-dioxolane system enhances thermal stability (decomposition >200°C), outperforming dihydrofuran derivatives (decomposition ~150°C) .
  • Chromatographic Behavior : Triisopropylsilane analogs exhibit higher retention times in reverse-phase HPLC due to increased hydrophobicity .

Biological Activity

tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane is a complex organic compound with potential biological activities. This article explores its biological activity based on available literature and experimental findings.

  • Molecular Formula : C₃₀H₄₀O₆Si
  • Molecular Weight : 524.73 g/mol
  • CAS Number : 132820-95-2

Biological Activity Overview

The biological activity of this compound is primarily assessed through its effects on various pathogens and potential therapeutic applications. The following sections detail its activity against specific diseases and mechanisms of action.

Antimicrobial Activity

Research has indicated that compounds related to the pyranone structure exhibit antimicrobial properties. A study synthesized a series of pyranones and evaluated their effects against Mycobacterium tuberculosis and Plasmodium falciparum, among others:

CompoundTarget PathogenIC₅₀ (µM)Selectivity Index
Compound AM. tuberculosis2.7N/A
Compound BP. falciparum11N/A
Compound CL. donovani4.8N/A

These findings suggest that while some derivatives exhibit promising activity against these pathogens, the specific activity of tert-butyl silane derivatives remains less characterized in the literature .

The mechanism by which this compound may exert its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in pathogen metabolism or replication.
  • Membrane Disruption : Similar compounds have shown the ability to disrupt cellular membranes of pathogens.
  • DNA Interaction : Some pyranones are known to intercalate DNA, potentially leading to inhibition of nucleic acid synthesis.

Case Studies

In a comparative study involving various pyranone derivatives:

  • Synthesis and Evaluation : A library of natural product-like compounds was synthesized and tested for cytotoxicity and antimicrobial activity.
  • Results : The study found that certain structural modifications significantly enhanced activity against Plasmodium falciparum and Leishmania donovani, suggesting that further exploration of structural variations could yield more potent derivatives .

Q & A

Basic Research Questions

Q. What are common synthetic strategies for introducing the tert-butyldiphenylsilyl (TBDPS) protecting group in carbohydrate or polyol derivatives?

  • Methodological Answer: The TBDPS group is typically introduced via nucleophilic substitution or condensation. For example, in analogous syntheses, alcohols are treated with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base like triethylamine (Et₃N) or imidazole in anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). Reaction monitoring via TLC or NMR ensures complete protection. demonstrates this approach using Et₃N and p-TsCl for activation, while highlights purification via flash chromatography (10:1 PE/EA) post-silylation .

Q. How is the stereochemical integrity of the [1,3]dioxolo-pyran core confirmed during synthesis?

  • Methodological Answer: Stereochemical confirmation relies on NMR analysis (¹H and ¹³C) and optical rotation comparisons. For instance, in , the optical rotation of the synthesized compound matched literature values for the enantiomer, confirming retention of configuration. NOESY/ROESY experiments can further validate spatial arrangements of substituents .

Q. What characterization techniques are critical for verifying the structure of silyl-protected intermediates?

  • Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR: Identifies silyl group signals (e.g., tert-butyl protons at ~1.0 ppm, aromatic protons at 7.2–7.6 ppm).
  • IR Spectroscopy: Confirms Si-O-C bonds (stretching ~1100 cm⁻¹).
  • Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.
    and provide NMR data for analogous silyl ethers, illustrating these diagnostic peaks .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-silylation or desilylation) be mitigated during TBDPS protection?

  • Methodological Answer:

  • Controlled Reaction Conditions: Use substoichiometric TBDPSCl (1.1–1.3 eq.) and low temperatures (0°C) to minimize over-silylation.
  • Acid Sensitivity: Avoid protic solvents or acidic reagents (e.g., TFA) post-protection, as the TBDPS group is labile under acidic conditions. highlights TFA-induced deprotection of carbamates, which can inform solvent/compatibility choices .
  • Purification: Flash chromatography with silica gel (e.g., 10:1 PE/EA in ) removes unreacted silylating agents .

Q. What strategies optimize yield in multi-step syntheses involving acid-lable protecting groups like TBDPS?

  • Methodological Answer:

  • Sequential Protection: Prioritize TBDPS for primary alcohols due to its bulkiness, which sterically hinders further reactions.
  • Intermediate Stabilization: Use anhydrous conditions and inert atmospheres (Ar/N₂) to prevent hydrolysis. demonstrates H₂/Pd-C hydrogenation for deprotection without disturbing the silyl ether .
  • Yield Tracking: Isolate and characterize intermediates at each step (e.g., via TLC or LC-MS) to identify bottlenecks. reports a 34% yield for a critical step, emphasizing iterative optimization .

Q. How can conflicting NMR data (e.g., unexpected splitting or integration) be resolved for silyl ether derivatives?

  • Methodological Answer:

  • Dynamic Effects: Rotameric splitting due to hindered rotation around the Si-O bond can cause unexpected multiplicity. Variable-temperature NMR (VT-NMR) may resolve this.
  • Impurity Analysis: Compare with literature (e.g., ’s ¹H NMR: δ 1.05 (s, 9H, tert-butyl), 3.78 (m, OCH₂)) to distinguish target signals from byproducts.
  • 2D Experiments: HSQC/HMBC correlations map proton-carbon connectivity, distinguishing regioisomers .

Q. What computational or experimental methods validate the conformational stability of the [1,3]dioxolo-pyran ring under reaction conditions?

  • Methodological Answer:

  • DFT Calculations: Predict ring puckering and strain using software like Gaussian. Compare with X-ray crystallography data (if available).
  • Kinetic Studies: Monitor ring-opening reactions via NMR under varying pH/temperature. ’s framework for environmental stability testing can be adapted for mechanistic studies .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported optical rotation values for enantiomeric forms?

  • Methodological Answer:

  • Purity Verification: Ensure intermediates are free of diastereomers via HPLC with chiral columns.
  • Synthetic Replication: Repeat key steps (e.g., ’s aldehyde formation) with rigorous exclusion of moisture/oxygen.
  • Cross-Validation: Compare data with independent syntheses (e.g., ’s hydrogenation protocol) to rule out procedural artifacts .

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